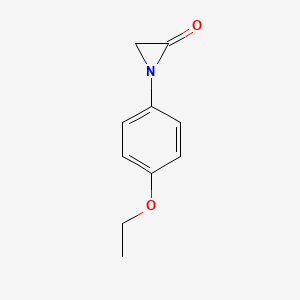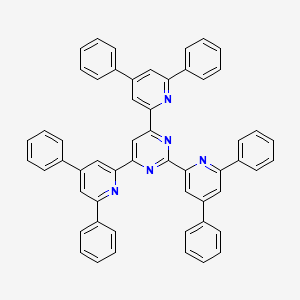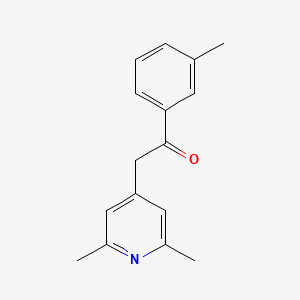![molecular formula C13H15BrO3 B12590780 Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate CAS No. 650141-62-1](/img/structure/B12590780.png)
Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate is an organic compound with the molecular formula C12H13BrO3 It is a derivative of ethyl acrylate, where the hydrogen atom on the alpha carbon is replaced by a 4-bromophenylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl acrylate and 4-bromobenzyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the alcohol, forming the alkoxide.
Nucleophilic Substitution: The alkoxide then undergoes nucleophilic substitution with ethyl acrylate, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: Used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing transformations that lead to the formation of biologically active products. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research.
Comparación Con Compuestos Similares
Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-(4-bromophenyl)acetate: Similar structure but lacks the methoxy group.
Ethyl 2-(4-chlorophenyl)methoxyacetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-(4-methoxyphenyl)acetate: Similar structure but with a methoxy group instead of bromine.
These compounds share similar reactivity patterns but differ in their specific chemical and physical properties, which can influence their applications and effectiveness in various contexts.
Propiedades
Número CAS |
650141-62-1 |
|---|---|
Fórmula molecular |
C13H15BrO3 |
Peso molecular |
299.16 g/mol |
Nombre IUPAC |
ethyl 2-[(4-bromophenyl)methoxymethyl]prop-2-enoate |
InChI |
InChI=1S/C13H15BrO3/c1-3-17-13(15)10(2)8-16-9-11-4-6-12(14)7-5-11/h4-7H,2-3,8-9H2,1H3 |
Clave InChI |
FIHHWRQKYPENOX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C)COCC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


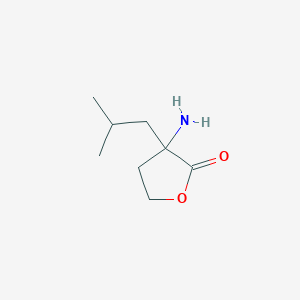
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12590710.png)
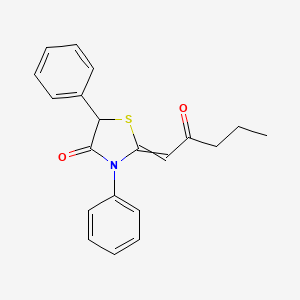
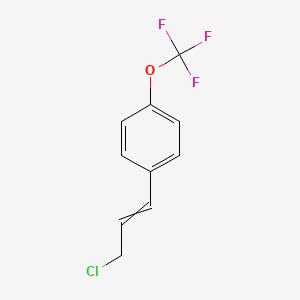
![1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene](/img/structure/B12590737.png)
![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12590739.png)
![7-[2-(2,2-Dimethyl-1,3-dioxolan-4-YL)ethoxy]chromen-2-one](/img/structure/B12590746.png)


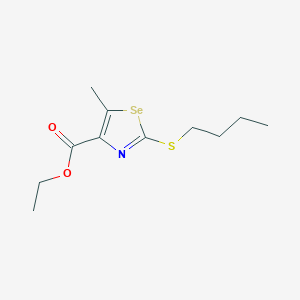
![1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one](/img/structure/B12590767.png)
